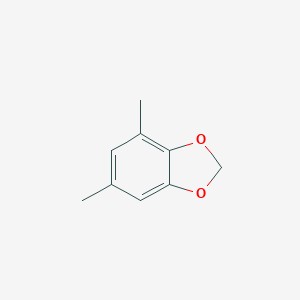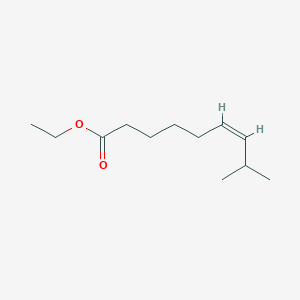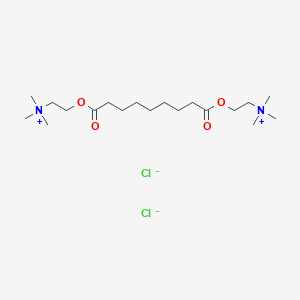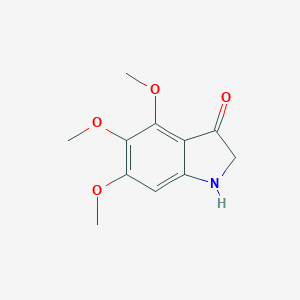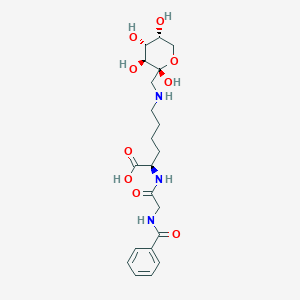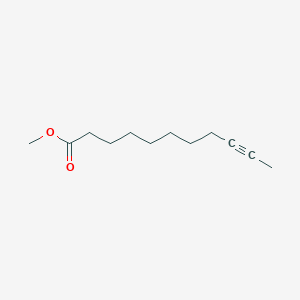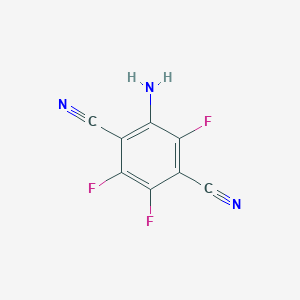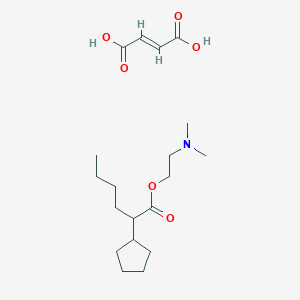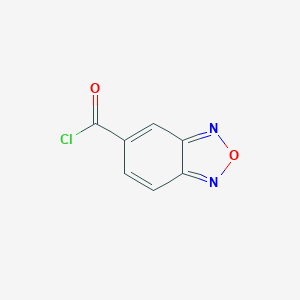
Benzofurazan-5-carbonyl chloride
Vue d'ensemble
Description
Benzofurazan-5-carbonyl chloride is a chemical compound that is part of the benzofurazan family, which is known for its diverse applications in chemical synthesis and potential biological activities. The compound itself is not explicitly detailed in the provided papers, but its related compounds and derivatives have been extensively studied, indicating the significance of the benzofurazan moiety in various chemical contexts.
Synthesis Analysis
The synthesis of benzofurazan derivatives can be complex due to challenges in controlling regioselectivity. For instance, the palladium-catalyzed direct arylation of benzofurans with aryl halides often leads to mixtures of products. However, using benzenesulfonyl chlorides as coupling partners can control the regioselectivity in favor of carbon C2, which is a critical insight for the synthesis of benzofurazan derivatives . Additionally, the synthesis of benzofuran scaffolds with a quaternary center has been achieved through Rh/Co relay catalyzed C-H functionalization/annulation, demonstrating the versatility of methods available for constructing benzofuran-related structures .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their reactivity and properties. For example, the dominant structure of benzofuranone compounds in both solid and solution is the lactone form rather than the enol form, as determined by experimental and theoretical methods . The coplanarity of the benzofuran ring system and the carbonyl group, as well as specific positioning of substituents, can significantly influence the compound's physical and chemical properties .
Chemical Reactions Analysis
Benzofurazan derivatives participate in various chemical reactions. The photophysical study of 5-substituted benzofurazans revealed that the main relaxation process is a photoreaction from an excited singlet state, and the rate of primary bond cleavage in the excited state is influenced by the proximity of absorption bands . Furthermore, the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran as a β-amyloid aggregation inhibitor showcases the potential biological applications of benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are closely related to their molecular structure. The thermodynamic driving forces of benzofuranone compounds as antioxidants were determined, suggesting that these compounds could serve as good hydrogen-atom-donating antioxidants . The photophysical properties of 5-substituted benzofurazans can be predicted based on their chemical structures, which is valuable for designing fluorogenic probes . Additionally, the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives highlighted their potent antioxidant and antimicrobial properties, further emphasizing the importance of the benzofuran core in medicinal chemistry .
Applications De Recherche Scientifique
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . Here are some applications:
-
Pharmaceutical Research
- Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds .
- For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
-
Material Science
- Benzofurazan-5-carbonyl chloride serves as a versatile reagent for the synthesis of various functional materials.
-
Synthesis of Functional Materials
- Benzofurazan-5-carbonyl chloride serves as a versatile reagent for the synthesis of various functional materials. This enables breakthroughs in pharmaceutical and material science fields.
-
Natural Source and Bioactivity
- Benzofuran compounds, which include Benzofurazan-5-carbonyl chloride, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
- They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
- For example, a novel macrocyclic benzofuran compound has been discovered that has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
-
Cardiovascular Medicine
- Benzofuran compounds have been used in the treatment of cardiovascular conditions .
- They can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .
Safety And Hazards
Propriétés
IUPAC Name |
2,1,3-benzoxadiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7(11)4-1-2-5-6(3-4)10-12-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCMBRSQNVPDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370731 | |
| Record name | Benzofurazan-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzofurazan-5-carbonyl chloride | |
CAS RN |
126147-86-2 | |
| Record name | 2,1,3-Benzoxadiazole-5-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126147-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzofurazan-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,1,3-benzoxadiazole-5-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 126147-86-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
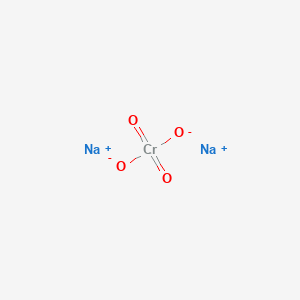
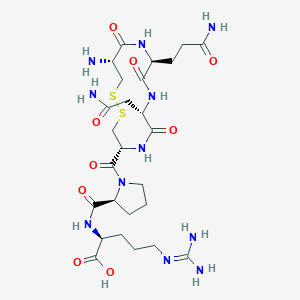
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
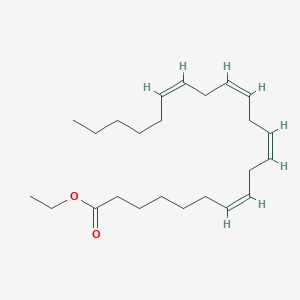
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
